4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrimidine derivatives, and various reagents for functional group transformations. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring and pyrimidine core may undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitrile group would produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the tert-butyl group, methylsulfanyl group, and pyrrolidine ring can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-20(2,3)15-9-7-14(8-10-15)17-16(13-21)18(23-19(22-17)25-4)24-11-5-6-12-24/h7-10H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSPEDVKFUQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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